N-benzyl-7-chloroquinolin-4-amine - 865270-61-7

N-benzyl-7-chloroquinolin-4-amine

Catalog Number: EVT-1564156
CAS Number: 865270-61-7
Molecular Formula: C16H13ClN2
Molecular Weight: 268.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

N-benzyl-7-chloroquinolin-4-amine can be synthesized by reacting 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes leads to the corresponding Schiff bases .

Molecular Structure Analysis

The molecular formula of N-benzyl-7-chloroquinolin-4-amine is C16H13ClN2 . The InChI code is 1S/C16H13ClN2/c17-13-6-7-14-15 (8-9-18-16 (14)10-13)19-11-12-4-2-1-3-5-12/h1-10H,11H2, (H,18,19) .

Chemical Reactions Analysis

The synthesis of N-benzyl-7-chloroquinolin-4-amine involves a nucleophilic aromatic substitution reaction . The reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes results in an intermediate, which is then treated with substituted aromatic/heteroaromatic aldehydes to form the final product .

Physical And Chemical Properties Analysis

N-benzyl-7-chloroquinolin-4-amine is an off-white to yellow solid. It is soluble in most organic solvents. The molecular weight of the compound is 268.75 .

    Compound Description: This compound serves as a central scaffold in a study focused on developing novel antimalarial agents. Researchers synthesized a series of derivatives by condensing N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine with various substituted aldehydes. These derivatives were then evaluated for their antimalarial activity against the Plasmodium falciparum parasite. []

    Relevance: This compound shares a core structure with N-Benzyl-7-chloroquinolin-4-amine, consisting of a 7-chloroquinoline ring substituted at the 4-position with an amine group. The key difference lies in the amine substituent: N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine features a flexible, hydrophilic chain incorporating ether and amine functionalities, while N-Benzyl-7-chloroquinolin-4-amine has a benzyl group. This structural comparison highlights the exploration of diverse amine substituents to optimize antimalarial activity. []

    Compound Description: Identified as a potent antimalarial agent, this compound emerged from a study exploring N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine derivatives for their activity against the Plasmodium falciparum parasite. This particular derivative exhibited significant efficacy in inhibiting parasite growth, demonstrating its potential as a lead compound for antimalarial drug development. []

    Relevance: This compound is a derivative of N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine and shares a significant structural similarity with N-Benzyl-7-chloroquinolin-4-amine. Both compounds feature a 7-chloroquinoline scaffold substituted at the 4-position with an amine. The structural variation lies in the amine substituent. In this derivative, the amine is connected to a 2,4-difluorobenzyl group through a flexible hydrophilic linker, whereas N-Benzyl-7-chloroquinolin-4-amine has a simple benzyl substituent. This comparison underscores the impact of subtle modifications on antimalarial potency within this structural class. []

    Compound Description: This class of compounds, featuring two 7-chloroquinoline units linked by an alkanediamine bridge, has been investigated for its activity against chloroquine-resistant malaria. The research aimed to identify bisquinoline derivatives with improved efficacy against drug-resistant strains of the malaria parasite. []

    Relevance: N,N-Bis(7-chloroquinolin-4-yl)alkanediamines share the 7-chloroquinoline moiety with N-Benzyl-7-chloroquinolin-4-amine, highlighting the importance of this structural motif in antimalarial activity. While N-Benzyl-7-chloroquinolin-4-amine possesses a single 7-chloroquinoline unit, the presence of two such units in N,N-Bis(7-chloroquinolin-4-yl)alkanediamines, connected by various alkanediamine linkers, explores the potential of a dimeric structure in enhancing antimalarial efficacy, particularly against resistant strains. []

    Compound Description: This specific bisquinoline derivative exhibited remarkable potency against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite. It showed high cure rates in in vivo models, suggesting its potential as a promising lead compound for developing new antimalarial drugs, particularly for treating resistant malaria. []

    Relevance: This compound, a member of the N,N-Bis(7-chloroquinolin-4-yl)alkanediamines class, highlights the significance of structural variations within a series. While sharing the core 7-chloroquinoline structure with N-Benzyl-7-chloroquinolin-4-amine, this derivative incorporates a rigid cyclohexane ring into the alkanediamine linker, distinguishing it from other bisquinoline derivatives with flexible linkers. This structural modification contributes to its exceptional potency against chloroquine-resistant malaria, emphasizing the impact of linker rigidity on biological activity and the potential of such modifications in overcoming drug resistance. []

    Compound Description: This group of compounds represents an extension of the bisquinoline class, incorporating heteroatoms (atoms other than carbon and hydrogen) into the linker between the two 7-chloroquinoline units. This structural modification aimed to further explore the structure-activity relationships of bisquinolines and identify derivatives with enhanced antimalarial activity. []

    Relevance: Similar to N,N-Bis(7-chloroquinolin-4-yl)alkanediamines, the N,N-Bis(7-chloroquinolin-4-yl)heteroalkanediamines class also emphasizes the 7-chloroquinoline motif present in N-Benzyl-7-chloroquinolin-4-amine. The incorporation of heteroatoms in the linker adds another layer of structural diversity, allowing for exploring the influence of electronic and conformational effects on antimalarial activity. This comparison underlines the iterative nature of drug development, where systematic modifications on a lead structure can reveal valuable insights into structure-activity relationships. []

    Compound Description: This series of compounds, characterized by a 7-chloroquinoline unit linked to a substituted phenylacetamide moiety through a thiomethylthiazole bridge, was investigated for its antimalarial and cytotoxic activities. This research aimed to develop new compounds with dual activity profiles, targeting both malaria and cancer. []

  • N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines

      Compound Description: This series of compounds, featuring a quinoline scaffold linked to an ethoxybenzyl amine through an ether linkage, was designed as potential multi-targeted ligands for Alzheimer's disease. These compounds exhibited Aβ aggregation inhibition, antioxidant activity, and metal-chelating properties. []

    Compound Description: This class of compounds, characterized by a pyrimidine core with a benzyl amine substituent at the 4-position and a phenyl group at the 2-position, was identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex. These compounds showed promising anticancer activity against nonsmall cell lung cancer, highlighting their potential as leads for anticancer drug development. []

    Relevance: Although N-Benzyl-2-phenylpyrimidin-4-amine derivatives and N-Benzyl-7-chloroquinolin-4-amine differ in their core heterocyclic systems (pyrimidine vs. quinoline), they share a common structural feature: a benzylamine substituent at the 4-position of the heterocycle. This structural similarity suggests that the benzylamine moiety may play a crucial role in the biological activity of both compound classes, even when targeting different protein targets. This observation underscores the importance of recognizing common pharmacophoric elements across different chemical classes, potentially facilitating the development of new drugs with distinct biological targets. []

    Compound Description: This compound is a potent and selective inhibitor of c-Src and Abl tyrosine kinases, demonstrating efficacy in inhibiting tumor growth in preclinical models of cancer. []

    Relevance: Though structurally distinct from N-Benzyl-7-chloroquinolin-4-amine, AZD0530 is classified as an anilinoquinazoline, highlighting a shared structural motif with N-Benzyl-7-chloroquinolin-4-amine, which is also an anilinoquinazoline. Despite this shared motif, AZD0530 possesses a more complex structure, featuring multiple substitutions on the quinazoline ring and the aniline moiety. These modifications contribute to its high potency and selectivity for specific tyrosine kinases, showcasing the impact of strategic structural elaboration on target specificity and therapeutic potential in oncology. []

    Compound Description: This compound was synthesized through a simple coupling reaction and subsequently subjected to docking studies. []

    Relevance: Although this compound differs from N-Benzyl-7-chloroquinolin-4-amine in its heterocyclic core (pyrrolo[2,3-d]pyrimidine vs. quinoline), both compounds share a benzylamine substituent attached to the heterocycle. This structural similarity highlights the potential significance of the benzylamine moiety as a pharmacophore in diverse chemical scaffolds, potentially influencing their interactions with biological targets. []

Properties

CAS Number

865270-61-7

Product Name

N-benzyl-7-chloroquinolin-4-amine

IUPAC Name

N-benzyl-7-chloroquinolin-4-amine

Molecular Formula

C16H13ClN2

Molecular Weight

268.74 g/mol

InChI

InChI=1S/C16H13ClN2/c17-13-6-7-14-15(8-9-18-16(14)10-13)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)

InChI Key

IMBPMAAMRHSTEU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=C3C=CC(=CC3=NC=C2)Cl

Solubility

19 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C=CC(=CC3=NC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.